REACTION_CXSMILES
|
C1COCC1.[Li+].[BH4-].[CH3:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][N:10]1[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CO>[CH2:19]([O:18][C:16]([N:10]1[CH2:11][CH:12]([OH:15])[CH2:13][CH2:14][CH:9]1[CH3:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
WAIT
|
Details
|
The reaction was then aged at −10° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding half-saturated
|
Type
|
EXTRACTION
|
Details
|
aqueous NaHCO3, then extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC(C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1COCC1.[Li+].[BH4-].[CH3:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][N:10]1[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CO>[CH2:19]([O:18][C:16]([N:10]1[CH2:11][CH:12]([OH:15])[CH2:13][CH2:14][CH:9]1[CH3:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
WAIT
|
Details
|
The reaction was then aged at −10° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding half-saturated
|
Type
|
EXTRACTION
|
Details
|
aqueous NaHCO3, then extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC(C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1COCC1.[Li+].[BH4-].[CH3:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][N:10]1[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CO>[CH2:19]([O:18][C:16]([N:10]1[CH2:11][CH:12]([OH:15])[CH2:13][CH2:14][CH:9]1[CH3:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
WAIT
|
Details
|
The reaction was then aged at −10° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding half-saturated
|
Type
|
EXTRACTION
|
Details
|
aqueous NaHCO3, then extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC(C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |